molecular formula C16H15Cl2N3O3 B2874963 4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid CAS No. 1026751-76-7

4-(2,5-Dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid

Cat. No.: B2874963
CAS No.: 1026751-76-7
M. Wt: 368.21
InChI Key: QYBUACMPIZEXLI-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a related compound, has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application showcases the ability of the compound to undergo structural changes upon irradiation, leading to the generation of hydrophilic groups and enabling UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. This principle can be extended to multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).

Crystallography and Supramolecular Architecture

In the realm of crystallography, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid demonstrates unique supramolecular architectures, such as the formation of one-dimensional helical columns stabilized by hydrogen bonding and π-π stacking interactions. Such studies shed light on the compound's potential in forming intricate molecular structures that could have implications in materials science and nanoengineering (PrakashShet et al., 2018).

Supramolecular Hydrogels

A simple derivative of the compound, 4-oxo-4-(2-pyridinylamino) butanoic acid (AP), has been found capable of gelling water at low concentrations. The gelation process is driven by hydrogen bonds and π–π stacking interactions, leading to fibrous aggregates. This feature is particularly interesting for drug delivery applications, as the gels' backbone structures influence the speed at which drug molecules are released, highlighting the compound's potential in pharmaceutical formulations (Wang et al., 2007).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems .

Safety and Hazards

Information about safety and hazards includes the compound’s toxicity, flammability, and environmental impact .

Properties

IUPAC Name

4-(2,5-dichloroanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-10-4-5-12(18)13(7-10)21-15(22)8-14(16(23)24)20-9-11-3-1-2-6-19-11/h1-7,14,20H,8-9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUACMPIZEXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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